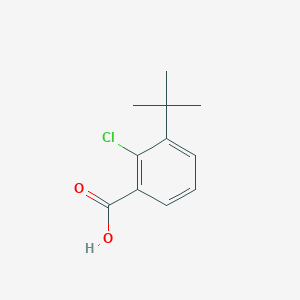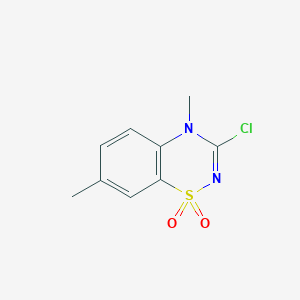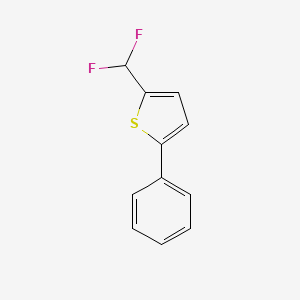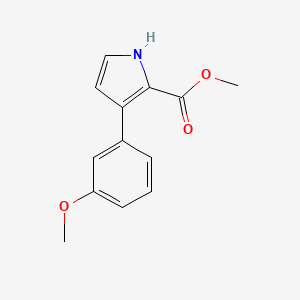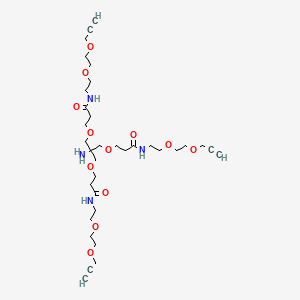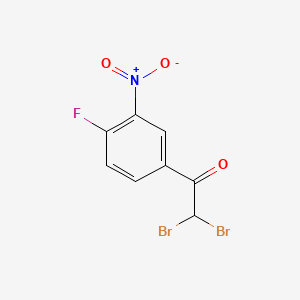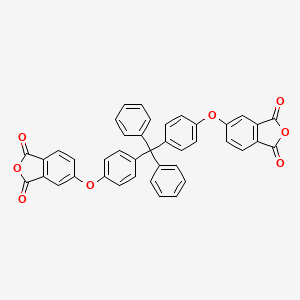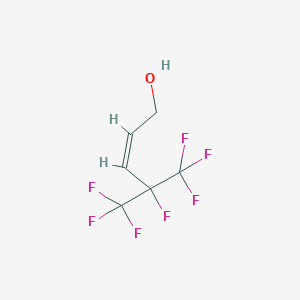
(2Z)-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol is an organic compound characterized by the presence of multiple fluorine atoms and a hydroxyl group. This compound is notable for its unique structure, which includes a double bond in the 2-position and a trifluoromethyl group in the 4-position. The presence of fluorine atoms imparts distinct chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol typically involves the use of fluorinated precursors. One common method involves the reaction of a fluorinated alkene with a suitable hydroxylating agent under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to efficient production. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
(2Z)-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or lithium aluminum hydride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2Z)-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (2Z)-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the fluorine atoms can participate in various non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems. The exact pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-penten-1-ol: A structurally similar compound with a double bond in the 2-position but lacking the extensive fluorination.
(E)-2-penten-1-ol: An isomer with a different configuration of the double bond.
Pent-2-en-1-ol: A compound with a similar backbone but without the fluorine atoms.
Uniqueness
The extensive fluorination of (2Z)-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol sets it apart from its analogs. The presence of multiple fluorine atoms imparts unique chemical properties, such as increased stability and resistance to metabolic degradation. These properties make it particularly valuable in applications where such characteristics are desired.
Properties
CAS No. |
83706-99-4 |
|---|---|
Molecular Formula |
C6H5F7O |
Molecular Weight |
226.09 g/mol |
IUPAC Name |
(Z)-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol |
InChI |
InChI=1S/C6H5F7O/c7-4(2-1-3-14,5(8,9)10)6(11,12)13/h1-2,14H,3H2/b2-1- |
InChI Key |
LJGTZTYTTFGFAE-UPHRSURJSA-N |
Isomeric SMILES |
C(/C=C\C(C(F)(F)F)(C(F)(F)F)F)O |
Canonical SMILES |
C(C=CC(C(F)(F)F)(C(F)(F)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Boc-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanamine](/img/structure/B13709196.png)
![2-Boc-6,7-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4(5H)-one](/img/structure/B13709199.png)

